

4-Cyclohexylphenylboronic acid CAS number and product information

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Compound of Interest

Compound Name:	4-Cyclohexylphenylboronic acid
Cat. No.:	B1587430

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An In-depth Technical Guide to **4-Cyclohexylphenylboronic Acid** for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-Cyclohexylphenylboronic acid**, a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product sheet to offer actionable insights grounded in established scientific principles. We will delve into its core properties, reactivity, stability considerations, and provide a validated experimental protocol for its most common application, the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Value of the Cyclohexylphenyl Moiety

4-Cyclohexylphenylboronic acid serves as a critical building block for introducing the 4-cyclohexylphenyl group into complex molecular architectures. This structural motif is of significant interest in medicinal chemistry and materials science. The bulky, lipophilic cyclohexyl group can enhance metabolic stability, improve binding affinity to hydrophobic pockets in target proteins, and influence the physical properties of materials, such as liquid crystals.^[1] The boronic acid functionality makes this compound an exceptionally versatile precursor for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.^{[2][3]}

Core Compound Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application and the reproducibility of experimental results.

Identifier and Chemical Properties

Property	Value	Source(s)
CAS Number	374538-04-2	[4][5][6][7]
Molecular Formula	C ₁₂ H ₁₇ BO ₂	[4][5][7]
Molecular Weight	204.07 g/mol	[5][7]
IUPAC Name	(4-cyclohexylphenyl)boronic acid	[4]
Appearance	White to yellow solid/powder	[4][7]
Purity	Typically ≥95-98%	[4][5]

Physicochemical Data

Property	Value	Source(s)
Melting Point	~220°C	[7]
Boiling Point	363.7 ± 35.0 °C (Predicted)	[5][7]
pKa	8.81 ± 0.10 (Predicted)	[7]
Density	1.09 ± 0.1 g/cm ³ (Predicted)	[7]

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C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Cyclohexyl Ring
C4 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C7;
```

```
// Boronic Acid Group
```

```
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B -- O1;  
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Caption: Chemical structure of **4-Cyclohexylphenylboronic acid**.

Chemical Reactivity, Stability, and Handling Reactivity Profile

The utility of **4-Cyclohexylphenylboronic acid** is centered on the reactivity of the C-B bond. As mild Lewis acids, boronic acids are essential for transition metal-catalyzed reactions.^[8] The key transformation is transmetalation, where the cyclohexylphenyl group is transferred from boron to a metal center (typically palladium), which is a crucial step in the catalytic cycle of cross-coupling reactions.^{[9][10]}

Stability and Storage Considerations

While boronic acids are valued for their functional group tolerance and are generally stable enough for benchtop use, they are susceptible to decomposition pathways that can impact reaction yields and reproducibility.^{[2][11]}

- **Protodeboronation:** This is the cleavage of the C-B bond by a proton source, often accelerated under aqueous basic conditions, resulting in the formation of cyclohexanebenzene.^{[11][12][13]}
- **Oxidation:** Boronic acids can be oxidized, particularly in the presence of reactive oxygen species, to the corresponding phenol.^{[12][13][14]}
- **Anhydride Formation (Trimerization):** Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. While this is often a reversible process, it can complicate stoichiometry if not accounted for.

Expert Insight: For long-term viability and experimental consistency, it is imperative to store **4-Cyclohexylphenylboronic acid** under an inert atmosphere (e.g., argon or nitrogen) at room temperature.^{[5][7]} For applications requiring utmost purity and stability, especially in multi-step syntheses or high-throughput screening, using a more stable boronate ester derivative, such as a pinacol or MIDA ester, is a recommended strategy.^{[11][12][13]} These esters exhibit greater stability towards storage and handling, often releasing the active boronic acid *in situ* under reaction conditions.^{[11][12]}

Safety and Handling

4-Cyclohexylphenylboronic acid is classified as harmful and an irritant.^{[4][7]}

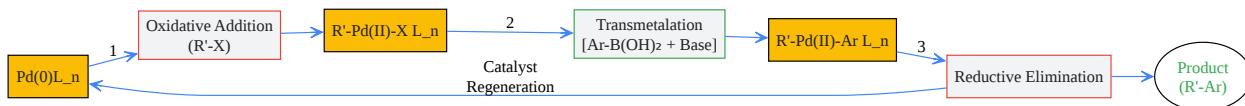
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7][15]
- Precautionary Measures: Always handle in a well-ventilated area or fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Avoid generating dust.[18] Wash hands thoroughly after handling.[16][17]

Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application of **4-Cyclohexylphenylboronic acid**, enabling the formation of a C-C bond between the cyclohexylphenyl moiety and an aryl or vinyl halide/triflate.[9][10][19]

Mechanism Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R'-X) bond, forming a Pd(II) intermediate.[9][10]
- Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers the organic group (Ar = 4-cyclohexylphenyl) to the Pd(II) center, displacing the halide.[9][10][19]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product (R'-Ar) and regenerating the Pd(0) catalyst.[9][10]

Field-Proven Experimental Protocol

This protocol describes a general procedure for the coupling of **4-Cyclohexylphenylboronic acid** with an aryl bromide.

Materials:

- **4-Cyclohexylphenylboronic acid** (1.2 eq)
- Aryl Bromide (1.0 eq)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 eq)
- Triphenylphosphine $[\text{PPh}_3]$ (0.08 eq) or a more advanced ligand like SPhos
- Potassium Carbonate (K_2CO_3) or Potassium Phosphate (K_3PO_4) (3.0 eq), finely ground
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

- Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), **4-Cyclohexylphenylboronic acid** (1.2 eq), and the base (3.0 eq).
- Catalyst Addition: In a separate vial, briefly mix the $\text{Pd}(\text{OAc})_2$ (0.02 eq) and the phosphine ligand (0.08 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.
- Inerting the System: Seal the flask with a septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as oxygen can deactivate the $\text{Pd}(0)$ catalyst.
- Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe to the flask. The mixture should be stirred to ensure homogeneity.
- Reaction: Place the flask under a positive pressure of inert gas and heat the reaction to 80-100 °C with vigorous stirring.

- Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
- Workup:
 - Cool the reaction to room temperature.
 - Dilute the mixture with an organic solvent like ethyl acetate and water.
 - Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
 - Concentrate the solvent in vacuo to yield the crude product.
- Purification: Purify the crude material by column chromatography on silica gel to obtain the desired biaryl product.

Causality and Self-Validation:

- Why excess boronic acid? A slight excess ensures complete consumption of the often more valuable aryl halide.
- Why a base? The base is essential for activating the boronic acid to form the boronate, which is necessary for efficient transmetalation.[\[19\]](#)
- Why an inert atmosphere? The active $\text{Pd}(0)$ species is readily oxidized by atmospheric oxygen, which would poison the catalyst.
- Why degassed solvents? Dissolved oxygen in the solvents can also deactivate the catalyst.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Analytical Characterization

Verifying the integrity of the starting material and the structure of the final product is paramount. NMR spectroscopy is a primary tool for this purpose.

- ¹H NMR: The spectrum of **4-Cyclohexylphenylboronic acid** will show characteristic signals for the aromatic protons (typically in the 7.0-8.0 ppm region) and the aliphatic protons of the cyclohexyl group (broad multiplets in the 1.2-2.5 ppm range). The two hydroxyl protons on the boron atom are often broad and may exchange with trace water in the solvent, sometimes not being observed.
- ¹¹B NMR: This technique is highly informative for boron-containing compounds. **4-Cyclohexylphenylboronic acid** will exhibit a single, broad resonance characteristic of a trigonal planar boronic acid. The chemical shift can provide information about the electronic environment of the boron atom.[20]
- LC-MS: Liquid chromatography-mass spectrometry is the preferred method for monitoring reaction progress, allowing for the simultaneous detection of starting materials, intermediates, and the final product based on their retention times and mass-to-charge ratios.

Conclusion

4-Cyclohexylphenylboronic acid is a high-value, versatile chemical tool for research and development. Its utility in constructing complex molecules via the robust Suzuki-Miyaura cross-coupling reaction makes it indispensable in medicinal chemistry and materials science.[21] A comprehensive understanding of its properties, stability, and handling requirements, as outlined in this guide, is the foundation for its successful and reproducible application in the laboratory. By employing validated protocols and exercising due diligence in reagent handling and reaction setup, researchers can effectively leverage this building block to advance their scientific objectives.

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